6-(trifluoromethyl)-1H-indole-4-carbaldehyde
Overview
Description
6-(Trifluoromethyl)-1H-indole-4-carbaldehyde is an organic compound featuring a trifluoromethyl group attached to an indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of indole derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a photocatalyst . Another approach involves the use of trifluoromethylation reagents like Ruppert’s reagent (CF3TMS) under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of 6-(trifluoromethyl)-1H-indole-4-carboxylic acid.
Reduction: Formation of 6-(trifluoromethyl)-1H-indole-4-methanol.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
6-(Trifluoromethyl)-1H-indole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
6-(Trifluoromethyl)indole: A closely related compound with similar chemical properties.
Trifluoromethylpyridines: Compounds with a trifluoromethyl group attached to a pyridine ring, used in similar applications.
Uniqueness: 6-(Trifluoromethyl)-1H-indole-4-carbaldehyde is unique due to the presence of both an indole ring and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. Its trifluoromethyl group further enhances its stability and bioactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-indole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-3-6(5-15)8-1-2-14-9(8)4-7/h1-5,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIQXXZQYBEMNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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